1-Tetradecyl-1,4-diazepane
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Overview
Description
1-Tetradecyl-1,4-diazepane is a synthetic organic compound with the molecular formula C19H40N2. It belongs to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1,4-diazepanes are known to be used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s worth noting that 1,4-diazepanes can be synthesized from n-propargylamines , which are versatile building blocks in organic synthesis and can be transformed into many significant N-heterocycles .
Biochemical Pathways
1,4-diazepanes can be synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination , which suggests that they may interact with biochemical pathways involving these enzymes.
Pharmacokinetics
The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes , which could potentially impact the bioavailability of these compounds.
Result of Action
1,4-diazepanes are known to be used in the synthesis of various pharmaceuticals , suggesting that they may have diverse molecular and cellular effects depending on the specific compound and biological target.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Tetradecyl-1,4-diazepane. For instance, plants have been shown to uptake and accumulate 1-tetradecyl-3-methylimidazolium, a similar compound . This suggests that environmental factors such as the presence of certain plant species could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecyl-1,4-diazepane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-diazepane with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-Tetradecyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-Tetradecyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
1-Decyl-1,4-diazepane: Similar structure but with a shorter alkyl chain.
1-Hexadecyl-1,4-diazepane: Similar structure but with a longer alkyl chain.
1-Octadecyl-1,4-diazepane: Similar structure but with an even longer alkyl chain.
Uniqueness
1-Tetradecyl-1,4-diazepane is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective. Its balance of hydrophobic and hydrophilic properties allows it to interact with a wide range of molecules, making it versatile in various research and industrial applications.
Properties
IUPAC Name |
1-tetradecyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18-14-15-20-16-19-21/h20H,2-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZGYGQHWCFDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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